molecular formula C16H19N3 B13014808 2-(1-Benzylpiperidin-4-yl)pyrimidine

2-(1-Benzylpiperidin-4-yl)pyrimidine

Cat. No.: B13014808
M. Wt: 253.34 g/mol
InChI Key: CDDBMXAUVPUPBF-UHFFFAOYSA-N
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Description

2-(1-Benzylpiperidin-4-yl)pyrimidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

Chemical Reactions Analysis

2-(1-Benzylpiperidin-4-yl)pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

2-(1-Benzylpiperidin-4-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Benzylpiperidin-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease . The compound may also interact with other molecular targets, depending on its specific structure and functional groups .

Comparison with Similar Compounds

2-(1-Benzylpiperidin-4-yl)pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and exhibit distinct biological activities.

Properties

IUPAC Name

2-(1-benzylpiperidin-4-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3/c1-2-5-14(6-3-1)13-19-11-7-15(8-12-19)16-17-9-4-10-18-16/h1-6,9-10,15H,7-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDBMXAUVPUPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=CC=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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